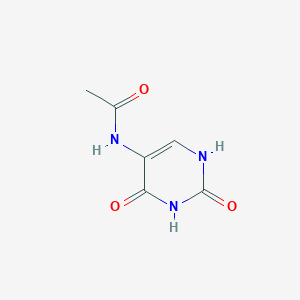
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the prominent applications of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is crucial in DNA repair mechanisms, and its inhibition has been shown to enhance the effectiveness of chemotherapy in BRCA1/2-mutant cancers. Research indicates that compounds derived from this scaffold exhibit significant inhibitory activity against PARP-1, with some showing IC50 values in the nanomolar range .
Table 1: Inhibitory Potency of this compound Derivatives
1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial DNA synthesis and repair pathways .
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves the inhibition of PARP enzymes, leading to the accumulation of DNA damage in cancer cells. This synthetic lethality is particularly effective in cells deficient in homologous recombination repair mechanisms .
2.2 Pharmacokinetic Properties
Pharmacokinetic studies indicate that many derivatives of this compound exhibit favorable absorption characteristics and low hepatotoxicity levels. However, variations exist among different derivatives regarding their ability to penetrate biological barriers and their solubility profiles .
Table 2: Pharmacokinetic Properties of Selected Derivatives
| Compound | Human Intestinal Absorption | Aqueous Solubility | Hepatotoxicity Level |
|---|---|---|---|
| S2 | Good | Low | Moderate |
| S7 | Moderate | Low | Low |
Case Studies
3.1 Case Study: Development of PARP Inhibitors
A series of studies have synthesized various derivatives based on the this compound scaffold to evaluate their efficacy as PARP inhibitors. In one study, several compounds were tested against MCF-7 and HCT116 cell lines, showing promising results where some compounds significantly inhibited cell proliferation at low concentrations .
3.2 Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of modified pyrimidine derivatives against clinical isolates of resistant bacterial strains. The results demonstrated that certain compounds exhibited potent antibacterial effects, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
特性
CAS番号 |
40769-79-7 |
|---|---|
分子式 |
C6H7N3O3 |
分子量 |
169.14 g/mol |
IUPAC名 |
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)8-4-2-7-6(12)9-5(4)11/h2H,1H3,(H,8,10)(H2,7,9,11,12) |
InChIキー |
QJZBKZCJXPJZED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CNC(=O)NC1=O |
正規SMILES |
CC(=O)NC1=CNC(=O)NC1=O |
Key on ui other cas no. |
40769-79-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















